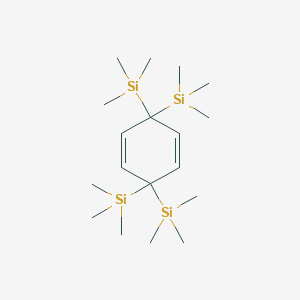
Silane, 2,5-cyclohexadiene-1,4-diyltetrakis(trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, 2,5-cyclohexadiene-1,4-diyltetrakis(trimethyl-) is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is commonly used in the field of organic chemistry as a reagent and a precursor for the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of Silane, 2,5-cyclohexadiene-1,4-diyltetrakis(trimethyl-) is not fully understood. However, it is believed to act as a nucleophile in organic reactions. It can also act as a reducing agent in some reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Silane, 2,5-cyclohexadiene-1,4-diyltetrakis(trimethyl-). However, it is known to be a stable compound that does not react with biological molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Silane, 2,5-cyclohexadiene-1,4-diyltetrakis(trimethyl-) has several advantages in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a versatile reagent that can be used in a wide range of organic reactions. However, it has some limitations as well. It is a highly reactive compound that requires careful handling. It is also an expensive reagent, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the use of Silane, 2,5-cyclohexadiene-1,4-diyltetrakis(trimethyl-) in scientific research. One potential direction is the use of this compound in the synthesis of novel organic compounds with unique properties. It can also be used in the synthesis of functionalized polymers and dendrimers for various applications. Another potential direction is the investigation of the mechanism of action of Silane, 2,5-cyclohexadiene-1,4-diyltetrakis(trimethyl-) in organic reactions. This can provide insights into the reactivity of this compound and its potential applications in organic synthesis.
Conclusion:
In conclusion, Silane, 2,5-cyclohexadiene-1,4-diyltetrakis(trimethyl-) is a versatile reagent that has several applications in scientific research. It is a stable compound that can be easily synthesized and purified. It has been extensively used in the synthesis of various organic compounds and functionalized polymers. However, there is limited information available on its mechanism of action and biochemical and physiological effects. Further research is needed to explore the potential applications of Silane, 2,5-cyclohexadiene-1,4-diyltetrakis(trimethyl-) in organic synthesis and other fields.
Métodos De Síntesis
Silane, 2,5-cyclohexadiene-1,4-diyltetrakis(trimethyl-) can be synthesized by the reaction of 1,4-cyclohexadiene with trimethylsilyl chloride in the presence of a catalyst such as zinc chloride. The reaction takes place under mild conditions and yields a high purity product.
Aplicaciones Científicas De Investigación
Silane, 2,5-cyclohexadiene-1,4-diyltetrakis(trimethyl-) has been extensively used in scientific research applications. It is commonly used as a reagent in the synthesis of various organic compounds such as cyclohexadienes, cyclohexenes, and cyclohexenones. It has also been used in the synthesis of functionalized polymers and dendrimers.
Propiedades
Número CAS |
17156-62-6 |
|---|---|
Nombre del producto |
Silane, 2,5-cyclohexadiene-1,4-diyltetrakis(trimethyl- |
Fórmula molecular |
C18H40Si4 |
Peso molecular |
368.8 g/mol |
Nombre IUPAC |
trimethyl-[1,4,4-tris(trimethylsilyl)cyclohexa-2,5-dien-1-yl]silane |
InChI |
InChI=1S/C18H40Si4/c1-19(2,3)17(20(4,5)6)13-15-18(16-14-17,21(7,8)9)22(10,11)12/h13-16H,1-12H3 |
Clave InChI |
RYNNJIPCLJLXMV-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1(C=CC(C=C1)([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
SMILES canónico |
C[Si](C)(C)C1(C=CC(C=C1)([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Otros números CAS |
17156-62-6 |
Sinónimos |
Silane,2,5-cyclohexadiene-1,4-diyltetrakis[trimethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



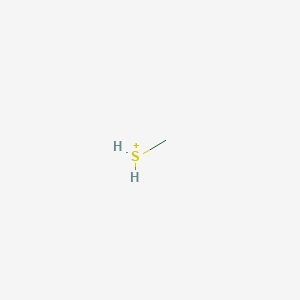
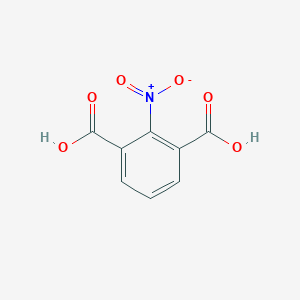
![[3-(Hydroxymethyl)-2-nitrophenyl]methanol](/img/structure/B105568.png)
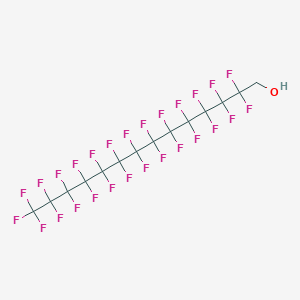
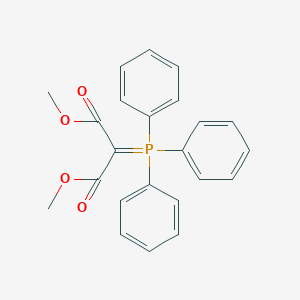
![Pyrido[3,2-d]pyrimidine-2,4-diol](/img/structure/B105581.png)
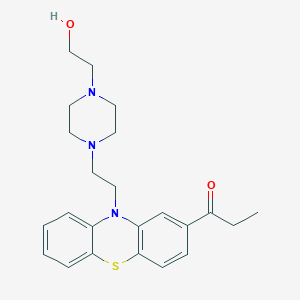
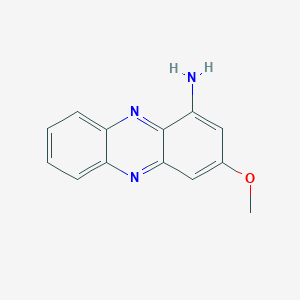
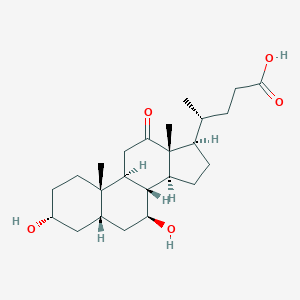
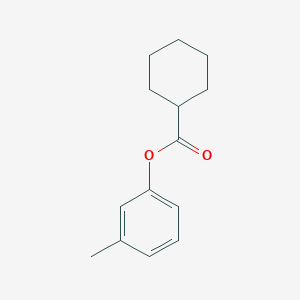
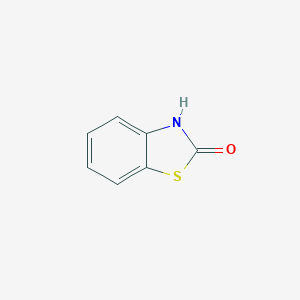
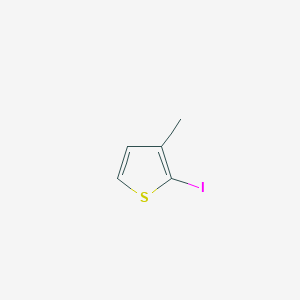
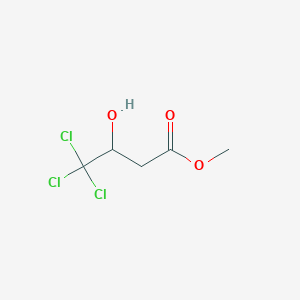
![6,8-Difluoro-4-pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B105603.png)